![molecular formula C17H17N3O5 B5819724 [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate](/img/structure/B5819724.png)
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both nitro and phenoxy groups, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate typically involves a multi-step process. The initial step often includes the formation of the amino-(3-nitrophenyl)methylidene intermediate, which is then reacted with 2-phenoxybutanoic acid under specific conditions to yield the final product. Common reagents used in this synthesis include various amines, nitrobenzene derivatives, and phenoxybutanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted phenoxybutanoates can be formed.
Wissenschaftliche Forschungsanwendungen
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenoxy group may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate can be compared to other compounds with similar structural features:
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate: Similar structure but with a nitro group at the 4-position, which may alter its reactivity and biological activity.
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxypropanoate: Similar but with a shorter carbon chain, affecting its physical properties and reactivity.
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxyacetate: Even shorter carbon chain, leading to different solubility and reactivity profiles.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its synthesis, reactivity, and mechanism of action can further enhance its utility in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-15(24-14-9-4-3-5-10-14)17(21)25-19-16(18)12-7-6-8-13(11-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWHWOKPSKHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
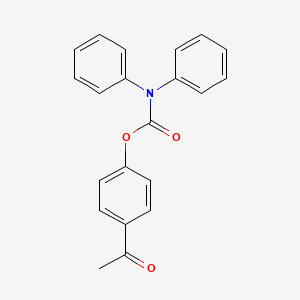
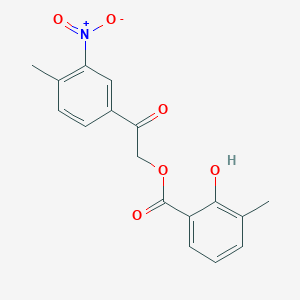
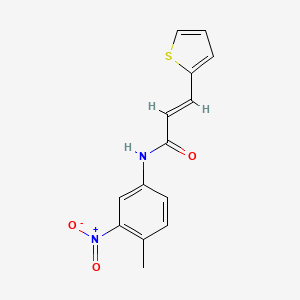
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
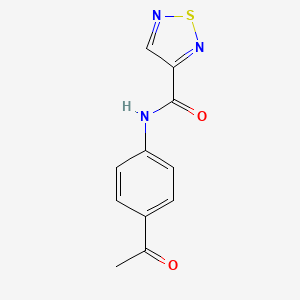
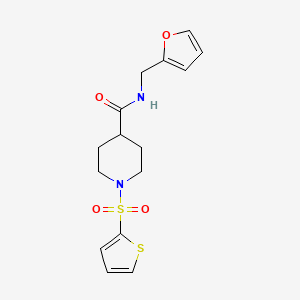
![5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B5819696.png)
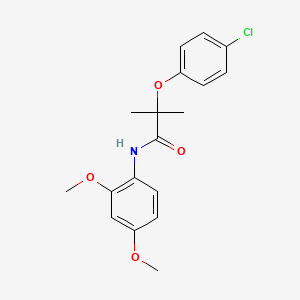
![Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5819715.png)

![2-[N-(dimethylsulfamoyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
